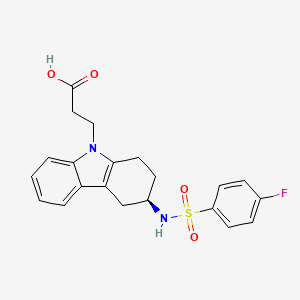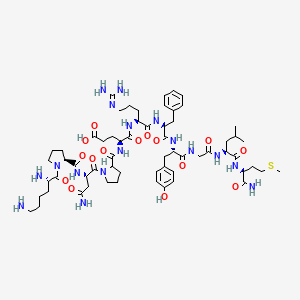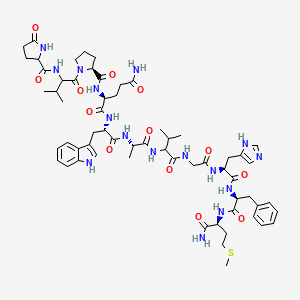
Nifurpipone
Overview
Description
Nifurpipone is a nitrofuran derivative known for its broad-spectrum antimicrobial properties. It has been particularly effective in treating urinary tract infections, demonstrating both therapeutic effectiveness and high tolerability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifurpipone is synthesized through the condensation of 5-nitrofuraldehyde with N-methylpiperazine. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Nifurpipone undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The furan ring can undergo substitution reactions, particularly at the nitro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of the nitrofuran ring.
Reduction: Amino derivatives of this compound.
Substitution: Halogenated and other substituted derivatives of the furan ring.
Scientific Research Applications
Nifurpipone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying nitrofuran chemistry and its derivatives.
Biology: Investigated for its antimicrobial properties against a variety of bacterial strains.
Medicine: Applied in the treatment of urinary tract infections and explored for potential use in other bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
Nifurpipone exerts its antimicrobial effects by interfering with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, generating reactive intermediates that damage bacterial DNA and other critical cellular components. This leads to the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used in the treatment of urinary tract infections.
Furazolidone: A nitrofuran compound with antimicrobial properties used in the treatment of gastrointestinal infections.
Nitrofurazone: Used as a topical antibacterial agent
Comparison: Nifurpipone is unique in its high tolerability and effectiveness in treating urinary tract infections, particularly in patients who are intolerant to nitrofurantoin. Its gastro-resistant formulation further enhances its tolerability, making it a preferred choice in certain clinical scenarios .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFNHFFCVLLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865165 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-N'-[(5-nitrofuran-2-yl)methylidene]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24632-47-1 | |
| Record name | Nifurpipone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24632-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)












